6-Amino-5-ethylamino-1-methyluracil
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Overview
Description
6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of amino and ethylamino groups at positions 6 and 5, respectively, and a methyl group at position 1 of the uracil ring
Scientific Research Applications
6-Amino-5-ethylamino-1-methyluracil has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
While the specific mechanism of action for 6-Amino-5-ethylamino-1-methyluracil is not explicitly stated in the search results, it is noted that substituted xanthine derivatives are important bioactive molecules . The biological activities of these derivatives, including central nervous system stimulatory, diuretic, and antiasthmatic effects, are due to their blockade of adenosine receptors (ARs) .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-ethylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the protection of the uracil nitrogen atoms followed by selective functionalization at the desired positions. For instance, the introduction of the ethylamino group at position 5 can be achieved through a nucleophilic substitution reaction using ethylamine. The amino group at position 6 can be introduced via an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process. The use of non-hazardous reagents and environmentally friendly solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-ethylamino-1-methyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized uracil derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyluracil: Similar in structure but lacks the ethylamino group at position 5.
5-Ethylamino-1-methyluracil: Similar in structure but lacks the amino group at position 6.
6-Amino-5-methyluracil: Similar in structure but has a methyl group instead of an ethylamino group at position 5.
Uniqueness
6-Amino-5-ethylamino-1-methyluracil is unique due to the presence of both amino and ethylamino groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-5-ethylamino-1-methyluracil involves the introduction of an amino group and an ethylamino group onto a uracil ring, followed by methylation of the resulting compound.", "Starting Materials": [ "Uracil", "Ethylamine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Uracil is reacted with ethylamine in the presence of sodium hydroxide to form 5-Ethylamino-1-methyluracil", "5-Ethylamino-1-methyluracil is then reacted with hydrochloric acid to form 6-Amino-5-ethylamino-1-methyluracil", "Finally, 6-Amino-5-ethylamino-1-methyluracil is methylated using methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired compound." ] } | |
CAS No. |
131598-62-4 |
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
6-amino-5-(ethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h9H,3,8H2,1-2H3,(H,10,12,13) |
InChI Key |
CQTYPMGBSFAJIN-UHFFFAOYSA-N |
SMILES |
CCNC1C(N(C(=O)NC1=O)C)N |
Canonical SMILES |
CCNC1=C(N(C(=O)NC1=O)C)N |
Origin of Product |
United States |
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